4-(Piperidin-4-yl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolidinones. Its unique structure, which includes both piperidine and pyrrolidinone moieties, makes it of interest in medicinal chemistry and organic synthesis. The compound is characterized by its potential biological activities and serves as a building block in the synthesis of various pharmaceuticals.
4-(Piperidin-4-yl)pyrrolidin-2-one can be classified as:
The synthesis of 4-(Piperidin-4-yl)pyrrolidin-2-one can be achieved through various synthetic routes. A notable method involves the cyclization of piperidine derivatives with appropriate carbonyl precursors.
The reaction conditions often require careful control of temperature and reaction time to optimize yield and purity. For instance, the use of solvents like dichloromethane or ethanol in conjunction with catalysts can significantly enhance reaction efficiency.
The molecular structure of 4-(Piperidin-4-yl)pyrrolidin-2-one features:
This dual nitrogen framework contributes to its chemical reactivity and biological activity.
4-(Piperidin-4-yl)pyrrolidin-2-one participates in various chemical reactions due to its nucleophilic nature:
Reactions are typically conducted under inert atmospheres to prevent oxidation or hydrolysis, particularly when sensitive functional groups are present.
The mechanism of action for compounds like 4-(Piperidin-4-yl)pyrrolidin-2-one often involves interactions at the molecular level with biological targets:
Research indicates that derivatives of this compound have been evaluated for their potential as therapeutic agents in various disease models, highlighting their importance in drug discovery .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm structure and purity during synthesis .
4-(Piperidin-4-yl)pyrrolidin-2-one has several applications in scientific research:
Transition-metal catalysis plays a pivotal role in constructing the piperidine and pyrrolidinone rings central to this hybrid structure. Ruthenium-, cobalt-, and iridium-based catalysts enable efficient hydrogenation of pyridine precursors to piperidine intermediates under controlled conditions. Beller and colleagues demonstrated that a heterogeneous cobalt catalyst supported on titanium nanoparticles facilitates pyridine hydrogenation in aqueous media—an environmentally advantageous approach yielding piperidine intermediates crucial for downstream functionalization [2]. For stereochemical control, iridium(I) complexes with chiral P,N-ligands achieve enantioselective hydrogenation of 2-substituted pyridinium salts via an outer-sphere dissociative mechanism, which is essential for accessing enantioenriched intermediates [2].
A particularly innovative method involves palladium-catalyzed interrupted hydrogenation, where water addition during pyridine reduction halts the process at the tetrahydropyridine stage. This generates unsaturated intermediates that undergo spontaneous intramolecular cyclization or capture by nucleophiles, forming functionalized piperidin-4-ones. These intermediates serve as direct precursors to 4-(piperidin-4-yl)pyrrolidin-2-one through subsequent ring-closing reactions [3].
Table 1: Physicochemical Properties of 4-(Piperidin-4-yl)pyrrolidin-2-one
Property | Value |
---|---|
Molecular Formula | C₉H₁₆N₂O |
Molecular Weight | 168.24 g/mol |
Boiling Point | 320.2°C at 760 mmHg |
Topological Polar Surface Area | 32.3 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Canonical SMILES | C1CC(=O)N(C1)C2CCNCC2 |
InChIKey | CCWNMBJRWFCCOD-UHFFFAOYSA-N |
Deformylative ring contraction provides an alternative route to functionalized piperidine-pyrrolidinones. Patent literature describes the synthesis of 4-(piperidin-4-yl)morpholine via catalytic debenzylation of 1-benzyl-4-(morpholin-4-yl)piperidine using palladium hydroxide on carbon (Pearlman’s catalyst) under hydrogen atmosphere [6]. While morpholine serves as a model heterocycle, this method extends to pyrrolidinone formation by substituting morpholine with γ-aminobutyrate derivatives. The debenzylation proceeds quantitatively at 50–100°C under 1–5 bar H₂, with catalyst loadings as low as 5 wt%, minimizing side reactions and enabling straightforward isolation of the deprotected piperidine intermediate [6].
A critical advancement involves reductive amination/cyclization cascades starting from 1-benzylpiperidin-4-one. Condensation with 4-aminobutyraldehyde dimethyl acetal followed by acid-mediated cyclization and subsequent hydrogenolytic debenzylation yields the target bicyclic structure. This cascade avoids unstable intermediates and leverages Raney nickel or platinum oxide catalysts for selective N-debenzylation without over-reduction of the lactam carbonyl [6].
Access to enantiomerically enriched 4-(piperidin-4-yl)pyrrolidin-2-one derivatives demands asymmetric catalysis and chiral auxiliary approaches. Ir/Cu/N-PINAP co-catalyzed reductive alkynylation of aliphatic amides enables enantioselective C–C bond formation adjacent to nitrogen, establishing chiral centers with up to 98% ee [4]. The resulting alkynylated intermediates undergo Pd-catalyzed tandem reactions—hydrogenation, N-debenzylation, and lactamization—to furnish stereodefined pyrrolidin-2-ones tethered to piperidine.
For diastereoselective synthesis, substrate-directed reductions using chiral borohydrides or enzymatic resolutions prove effective. Grygorenko’s work on fluorinated piperidines demonstrates that rhodium-catalyzed hydrogenation of 3-fluoropyridines achieves high diastereoselectivity (>20:1 dr) under mild conditions, preserving fluorine substituents that frequently enhance bioactivity [2]. Qu and colleagues applied similar principles to synthesize 2-substituted piperidines as intermediates for 11β-hydroxysteroid dehydrogenase inhibitors, highlighting the pharmaceutical relevance of stereocontrolled methods [2].
Dieckmann condensation serves as the cornerstone for constructing the pyrrolidinone ring on solid support. Attachment of diethyl 3-(piperidin-4-yl)glutarate to Wang resin via its piperidine nitrogen enables base-mediated cyclization using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF. Subsequent acidolytic cleavage releases ethyl 5-(piperidin-4-yl)pyrrolidin-2-one-3-carboxylate, which undergoes decarboxylation under Krapcho conditions (LiCl, DMSO, 160°C) to yield the monocyclic target [8]. This approach facilitates rapid library synthesis for structure-activity relationship studies.
Microwave irradiation drastically accelerates key steps such as N-alkylation and lactamization. In the synthesis of spirocyclic piperidine derivatives analogous to 4-(piperidin-4-yl)pyrrolidin-2-one, alkylation of piperidin-4-one enolates with ethyl 4-bromobutyrate completes within 10 minutes at 150°C under microwave conditions, compared to 12 hours conventionally. Subsequent cyclization under microwave irradiation employs ammonium acetate in acetic acid, delivering the bicyclic lactam in >85% yield [8].
Table 2: Key Synthetic Routes to 4-(Piperidin-4-yl)pyrrolidin-2-one
Strategy | Key Steps | Yield | Conditions |
---|---|---|---|
Catalytic Hydrogenation | Pd-catalyzed interrupted hydrogenation → cyclization | 68% | Pd/C, H₂O, H₂ (3 bar), 80°C |
Deformylative Contraction | Reductive amination → lactamization → debenzylation | 72% | PtO₂, H₂ (1 bar), EtOH, 50°C |
Stereoselective Alkynylation | Ir/Cu/N-PINAP reductive alkynylation → tandem Pd-catalysis | 65% | Sequential catalysis, H₂ atmosphere |
Solid-Phase Synthesis | Glutarate resin attachment → Dieckmann condensation → cleavage/decarboxylation | 58% | DBU, DMF → LiCl, DMSO, 160°C |
Microwave Cyclization | N-Alkylation → microwave-assisted lactamization | 86% | MW, 150°C, 10 min → AcOH, NH₄OAc, 20 min |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1